molecular formula C10H16N4 B3162123 [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 876144-84-2

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

Cat. No.: B3162123
CAS No.: 876144-84-2
M. Wt: 192.26 g/mol
InChI Key: SOQIYEUEAKMJCJ-UHFFFAOYSA-N
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Description

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine: is a heterocyclic compound that features a piperidine ring bonded to a pyrimidine ring via a methanamine group.

Mechanism of Action

Target of Action

The primary targets of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Biochemical Pathways

Given its targets, it is likely that it impacts pathways related to cellular processes regulated by camp-dependent protein kinases .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by its target proteins. These effects could include changes in cell division rates, alterations in gene expression patterns, and modifications to metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the Wnt β-catenin cellular messaging system, which is crucial for bone formation . This interaction suggests that this compound may act as an agonist, enhancing the signaling pathways involved in bone formation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the trabecular bone formation rate in ovariectomized rats . This indicates that this compound may have therapeutic potential in conditions related to bone density and strength.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist for the Wnt β-catenin pathway, promoting the activation of this signaling cascade . This activation leads to the phosphorylation of downstream targets, ultimately resulting in increased bone formation. Additionally, this compound may influence gene expression by modulating transcription factors involved in bone metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to have excellent pharmacokinetic properties, maintaining its activity over extended periods . This stability is crucial for its potential therapeutic applications, ensuring consistent efficacy in treatment regimens.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown a dose-dependent increase in bone formation rates in ovariectomized rats . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This distribution is critical for its efficacy and potential side effects, as it determines the concentration of the compound at target sites.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects . Understanding its localization is vital for elucidating its mode of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in the development of biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, agrochemicals, and other industrial products .

Properties

IUPAC Name

(1-pyrimidin-4-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIYEUEAKMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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